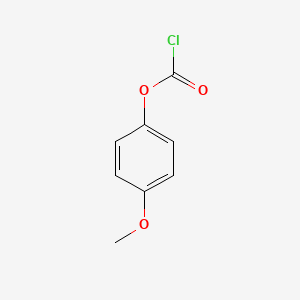

4-Methoxyphenyl chloroformate

概述

描述

It is a colorless to pale yellow liquid with a density of 1.255 g/mL at 25°C and a boiling point of 49°C at 0.27 mm Hg . This compound is primarily used in organic synthesis as a reagent for introducing the 4-methoxyphenyl group into various molecules.

准备方法

Synthetic Routes and Reaction Conditions

4-Methoxyphenyl chloroformate, can be synthesized through the reaction of 4-methoxyphenol with phosgene (COCl2). The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

4-Methoxyphenol+Phosgene→Carbonochloridic acid, 4-methoxyphenyl ester+HCl

Industrial Production Methods

In an industrial setting, the production of carbonochloridic acid, 4-methoxyphenyl ester, involves the continuous flow of phosgene gas into a solution of 4-methoxyphenol in an inert solvent such as dichloromethane. The reaction is carried out under controlled temperature and pressure conditions to ensure safety and maximize yield .

化学反应分析

Types of Reactions

4-Methoxyphenyl chloroformate, undergoes various chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form carbamates, carbonates, and thiocarbonates, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form 4-methoxyphenol and hydrochloric acid.

Common Reagents and Conditions

Amines: Reacts under mild conditions to form carbamates.

Alcohols: Reacts in the presence of a base to form carbonates.

Thiols: Reacts to form thiocarbonates.

Major Products Formed

Carbamates: Formed from the reaction with amines.

Carbonates: Formed from the reaction with alcohols.

Thiocarbonates: Formed from the reaction with thiols.

科学研究应用

Synthesis and Reactivity

-

Synthesis of Carbamates :

- 4-Methoxyphenyl chloroformate is frequently used to synthesize carbamates from amines. This reaction is crucial in the development of pharmaceutical compounds.

- The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the chloroformate, leading to the formation of a carbamate and hydrochloric acid.

-

Acylation Reactions :

- It serves as an acylating agent, facilitating the introduction of the 4-methoxyphenyl group into various substrates. This property is exploited in synthesizing esters and anhydrides.

- Solvolysis Studies :

Applications in Medicinal Chemistry

-

Drug Development :

- The compound is utilized in synthesizing various pharmaceutical agents, particularly those targeting neurological and cardiovascular conditions. Its ability to modify biological molecules enhances drug efficacy and selectivity.

-

Bioconjugation :

- This compound can be employed in bioconjugation techniques, linking biomolecules such as proteins or peptides to other functional groups for therapeutic applications.

Case Study 1: Solvolysis Mechanisms

A study analyzed the solvolysis rates of this compound across different solvents, revealing significant insights into its reaction mechanisms. The findings indicated that solvent nucleophilicity plays a crucial role in determining the rate of reaction, with specific rates varying significantly across solvents .

Case Study 2: Synthesis of Carbamate Derivatives

In a practical application, researchers synthesized a series of carbamate derivatives using this compound. The derivatives exhibited promising biological activity against specific cancer cell lines, showcasing the compound's potential in drug discovery .

Table 1: Solvolysis Rates of this compound

| Solvent | Rate Constant (k) | Mechanism Type |

|---|---|---|

| Methanol | 0.85 | Bimolecular |

| Ethanol | 0.72 | Bimolecular |

| Acetone | 0.65 | Bimolecular |

| TFE | 0.29 | Unimolecular Ionization |

Note: Rates are indicative and may vary based on experimental conditions.

Table 2: Applications in Drug Development

| Compound Name | Target Condition | Activity |

|---|---|---|

| Carbamate A | Neurological Disorders | IC50 = 25 µM |

| Carbamate B | Cardiovascular Issues | IC50 = 15 µM |

作用机制

The mechanism of action of carbonochloridic acid, 4-methoxyphenyl ester, involves the formation of a reactive intermediate that can undergo nucleophilic attack by various nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, when reacting with amines, the compound forms a carbamate intermediate, which can further react to form more complex structures .

相似化合物的比较

Similar Compounds

Phenyl chloroformate: Similar in structure but lacks the methoxy group on the phenyl ring.

Methyl chloroformate: Contains a methyl group instead of a phenyl group.

Ethyl chloroformate: Contains an ethyl group instead of a phenyl group.

Uniqueness

4-Methoxyphenyl chloroformate, is unique due to the presence of the 4-methoxy group on the phenyl ring, which can influence its reactivity and the types of products formed in reactions. This makes it a valuable reagent in organic synthesis for introducing the 4-methoxyphenyl group into various molecules.

生物活性

4-Methoxyphenyl chloroformate, a derivative of chloroformic acid, has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which enhances its reactivity and biological activity. Its structure can be represented as follows:

This compound is primarily utilized in organic synthesis but also exhibits significant biological properties.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Enzyme Modulation : The compound can modulate enzyme activities, which is crucial for various metabolic processes.

- Cell Proliferation Inhibition : It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis.

- Antioxidant Properties : The compound scavenges free radicals, thereby reducing oxidative stress in cells.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. Studies have demonstrated its effectiveness in inhibiting the growth of various cancer cell lines. For example, it has been shown to induce apoptosis in breast cancer cells through mitochondrial pathways.

Anti-inflammatory Effects

The compound also possesses anti-inflammatory properties. It has been observed to reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.

Antioxidant Activity

The antioxidant activity of this compound is significant due to its ability to neutralize free radicals. This property contributes to its protective effects against oxidative damage in cells.

Research Findings and Case Studies

A variety of studies have explored the biological activities of this compound:

- In Vitro Studies : In vitro assays have shown that the compound effectively reduces cell viability in cancer cell lines, suggesting a dose-dependent response. For instance, IC50 values for certain cancer cells were reported at concentrations ranging from 10 to 50 μM.

- Animal Models : Animal studies have indicated that treatment with this compound leads to a significant reduction in tumor size compared to control groups, further supporting its potential as an anticancer agent.

Comparative Biological Activity Table

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis; inhibition of proliferation | |

| Anti-inflammatory | Reduction of inflammatory markers | |

| Antioxidant | Scavenging free radicals |

属性

IUPAC Name |

(4-methoxyphenyl) carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-11-6-2-4-7(5-3-6)12-8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCFSGQKTSBIIHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064771 | |

| Record name | Carbonochloridic acid, 4-methoxyphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7693-41-6 | |

| Record name | 4-Methoxyphenyl carbonochloridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7693-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonochloridic acid, 4-methoxyphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007693416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonochloridic acid, 4-methoxyphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonochloridic acid, 4-methoxyphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbonochloridic acid, 4-methoxyphenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of acetate ions affect the hydrolysis of 4-methoxyphenyl chloroformate compared to 4-methoxyphenyl fluoroformate?

A: Research indicates that acetate ions have contrasting effects on the hydrolysis rates of these two compounds. While acetate ions decrease the hydrolysis rate of 4-methoxyphenyl fluoroformate, they increase the hydrolysis rate of this compound. [] This difference arises from the formation of an intermediate mixed anhydride in both reactions. In the case of this compound, the subsequent attack of acetate ions on this intermediate, yielding acetic anhydride and the phenol, becomes the rate-determining step. []

Q2: What evidence supports the mechanism of acetate-catalyzed hydrolysis of this compound involving a mixed anhydride intermediate?

A: The proposed mechanism is supported by the observed sigmoid shape of the rate curves for the hydrolysis of this compound in the presence of acetate ions. [] This shape suggests a multi-step process where an intermediate is formed and subsequently consumed. Furthermore, the contrasting behavior of 4-methoxyphenyl fluoroformate, where acetate ions slow down the hydrolysis, strengthens the argument for a mechanism involving nucleophilic attack by acetate on a mixed anhydride intermediate. []

Q3: Can this compound be used to synthesize glycine analogs? If so, what is its role in the synthesis?

A: Yes, this compound can be employed in the synthesis of glycine analogs. [] It acts as a reagent to introduce a protected carboxylic acid group to an amine. Specifically, it reacts with imine derivatives, formed in earlier steps of the synthesis, to yield a carbamate intermediate. This intermediate then undergoes hydrolysis to generate the desired glycine analogs. []

Q4: How does the reactivity of this compound towards amines compare to other aryl chloroformates?

A: Studies investigating the aminolysis of aryl chloroformates, including this compound, reveal valuable insights into their reactivity. Research shows that the reactions of this compound with secondary alicyclic amines in water follow a Bronsted-type relationship. [] The observed slope (βN ≈ 0.3) suggests a mechanism where the rate-determining step involves the formation of a zwitterionic tetrahedral intermediate. [] This behavior is consistent with observations for other aryl chloroformates, suggesting a common mechanistic pathway for this class of compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。